Macrocycle Core Shape and Planarity
The Phorbine macrocycle adopts a right-angled trapezoid core shape, which is fundamentally distinct from the nearly square core of porphine and the kite-shaped core of chlorins and oxochlorins . The deviation from planarity increases along the series porphine < chlorin < oxochlorin < phorbine < oxophorbine, placing Phorbine in a unique conformational space that is neither fully planar nor as distorted as the 131‑oxo derivative . The N3–C14–C15 bond angle in the oxophorbine/Phorbine framework is widened by approximately 11° compared to the corresponding angle in porphine or the analogous sparsely substituted chlorin .
| Evidence Dimension | Core shape and N3–C14–C15 bond angle |
|---|---|
| Target Compound Data | Right-angled trapezoid core; N3–C14–C15 angle widened by ~11° vs. porphine/chlorin |
| Comparator Or Baseline | Porphine (nearly square); Chlorin (kite-shaped); Oxochlorin (kite-shaped); Oxophorbine (right-angled trapezoid with further distortion) |
| Quantified Difference | ~11° bond-angle increase; distinct core-shape classification |
| Conditions | Single-crystal X-ray diffraction of sparsely substituted free-base macrocycles at low temperature |
Why This Matters
Core shape dictates metal-binding geometry and supramolecular assembly; Phorbine provides a unique trapezoidal cavity that cannot be obtained with porphine or chlorin scaffolds.
- [1] Taniguchi, M., Mass, O., Boyle, P. D., Tang, Q., Diers, J. R., Bocian, D. F., Holten, D., & Lindsey, J. S. (2010). Structural studies of sparsely substituted synthetic chlorins and phorbines establish benchmarks for changes in the ligand core and framework of chlorophyll macrocycles. Journal of Molecular Structure, 979(1–3), 27–45. View Source
